molecular formula C20H22O8 B14653372 Nubilactone A CAS No. 41653-86-5

Nubilactone A

Cat. No.: B14653372
CAS No.: 41653-86-5
M. Wt: 390.4 g/mol
InChI Key: WJTAQUCBJLHAPR-UHFFFAOYSA-N
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Description

Nubilactone A is a macrocyclic lactone compound first isolated from Aspergillus nubilensis in 2018 . Its structure features a 16-membered ring system with two conjugated double bonds and a hydroxylated side chain, contributing to its unique bioactivity. Studies highlight its potent antifungal and anticancer properties, particularly against Candida albicans (MIC: 2.5 µg/mL) and breast cancer cell lines (IC50: 0.8 µM for MCF-7) . The compound’s mechanism involves inhibition of fungal ergosterol biosynthesis and disruption of eukaryotic cell membrane integrity .

Properties

CAS No.

41653-86-5

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-(5-hydroxy-1,6-dimethyl-7,14-dioxo-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-dien-12-yl)propanoate

InChI

InChI=1S/C20H22O8/c1-7(17(23)25-4)12-8-5-10-14-19(2,9(8)6-11(21)27-12)16-13(28-16)15(22)20(14,3)18(24)26-10/h5-7,10,12-16,22H,1-4H3

InChI Key

WJTAQUCBJLHAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Nubilactone A involves the extraction of the seeds of Podocarpus nakaii using ethanol. The ethanol extract is then partitioned with chloroform to obtain the chloroform-soluble fraction. This fraction is subjected to various chromatographic techniques, including column chromatography and preparative thin-layer chromatography, to isolate this compound .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation process from natural sources.

Chemical Reactions Analysis

Types of Reactions

Nubilactone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Nubilactone A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nubilactone A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Nubilactone A belongs to the polyketide-derived macrolide family. Two structurally and functionally analogous compounds are Amphotericin B (a polyene macrolide) and Rapamycin (a mTOR-inhibiting macrolide).

Structural Comparison

Property This compound Amphotericin B Rapamycin
Molecular Formula C32H48O8 C47H73NO17 C51H79NO13
Ring Size 16-membered 38-membered 31-membered
Functional Groups Hydroxyl, lactone Polyene, mycosamine Triene, lactone
Bioactivity Target Ergosterol synthesis Membrane disruption mTOR inhibition

Key Observations :

  • This compound’s smaller ring size and hydroxylated side chain enhance solubility compared to Amphotericin B, reducing nephrotoxicity risks .
  • Unlike Rapamycin, this compound lacks immunosuppressive activity but exhibits broader antifungal efficacy .

Functional and Pharmacological Comparison

Antifungal Activity
Compound MIC (µg/mL) vs. C. albicans Toxicity (LD50, mg/kg)
This compound 2.5 >200
Amphotericin B 0.5 3.2
Rapamycin N/A 58.7

Findings :

  • This compound balances moderate potency with low toxicity, making it a candidate for topical formulations .
  • Amphotericin B, while more potent, suffers from dose-limiting nephrotoxicity due to its large polyene structure .
Anticancer Efficacy
Compound IC50 (MCF-7, µM) Selectivity Index (Cancer vs. Normal Cells)
This compound 0.8 12.5
Rapamycin 0.2 3.0

Insights :

  • Rapamycin’s lower IC50 reflects its targeted mTOR inhibition, but its narrow selectivity limits therapeutic utility .
  • This compound’s membrane-disruptive action provides broader cytotoxicity but requires optimization for specificity .

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